N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine

Monoamine reuptake inhibition Adenosine receptor binding Chemical biology probe

Researchers studying monoamine transporters often face a lack of selective tool compounds for probing serotonin and norepinephrine systems. N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine belongs to the 3-aryloxy-3-substituted propanamine class, known for potent inhibition of these transporters. It serves as a privileged scaffold for structure-activity relationship (SAR) studies. Key benefits: • Potential dual serotonin/norepinephrine reuptake inhibitor, useful for validating target engagement hypotheses. • Unique dual-heterocycle architecture allows exploration of steric and electronic effects in parallel synthesis libraries. • Available as a custom synthesis building block with full analytical characterization, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C13H16N2OS
Molecular Weight 248.35 g/mol
Cat. No. B12482614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine
Molecular FormulaC13H16N2OS
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCCCNCC2=CSC=C2
InChIInChI=1S/C13H16N2OS/c1-2-7-15-13(4-1)16-8-3-6-14-10-12-5-9-17-11-12/h1-2,4-5,7,9,11,14H,3,6,8,10H2
InChIKeyHIQFLPRCTVHJON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine: Inventory-Grade Sourcing


N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine is a synthetic secondary amine that incorporates a 2‑pyridinyloxy‑propyl chain and a 3‑thienylmethyl moiety. The compound belongs to the broad class of 3‑aryloxy‑3‑substituted propanamines, a family that has been investigated for its capacity to inhibit the neuronal reuptake of serotonin and norepinephrine. Its structure, which combines a basic aliphatic nitrogen with electron‑rich heteroaromatic rings, aligns it with research programs targeting monoamine transporters and certain G‑protein‑coupled receptors. However, the current publicly available literature, patent corpus, and authoritative databases lack quantitative, comparator‑based differentiation data for this specific molecule from sources permitted under this guide. Consequently, its profile as a distinct scientific or industrial selection candidate remains unresolved until direct head‑to‑head evidence is published.

Class 3‑Aryloxy‑3‑substituted propanamine
Current Profile No quantitative comparator data available
Workflow Fit Preliminary SAR expansion or screening library

Non-Interchangeability with Structural Analogs


Within the 3‑aryloxy‑3‑substituted propanamine class, even subtle modifications to the aryloxy group, the alkyl spacer, or the N‑substituent can cause large shifts in target affinity, selectivity, and functional activity. Compounds that differ by only a single heteroatom or ring isomer have been shown to exhibit divergent inhibition profiles at serotonin and norepinephrine transporters. In the absence of direct comparative data for N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine, a generic substitution with a structurally related analog risks introducing an uncontrolled change in potency, off‑target engagement, or pharmacokinetic behavior. Any replacement must therefore be validated through compound‑specific assays; classification alone does not guarantee equivalent performance.

Structural analogs may shift target affinity and selectivity, even with minor modification
Absence of direct comparative data requires compound‑specific validation before replacement

Quantitative Differentiation Evidence


Lack of Comparator-Based Quantitative Data

An exhaustive search of primary research papers, patents, authoritative databases, and reputable vendor datasheets—excluding all forbidden sources—did not identify any dataset that simultaneously provides a clear comparator, quantitative affinity or potency values for N-[3-(2-pyridinyloxy)propyl]-N-(3-thienylmethyl)amine, matched quantitative values for a defined comparator, and the experimental context (assay, model, or system) required for inclusion as core evidence. The known BindingDB entry BDBM50389799 (CHEMBL2070508) was examined but corresponds to a nucleoside analog, not the target compound. Without verifiable head‑to‑head or cross‑study comparable data, no evidentiary claim of differentiation can be substantiated.

Lack of Comparator Data
Data to verify
No permissible comparator‑based quantitative data identified
Procurement decisions require in‑house characterization
Future head‑to‑head evidence may change selection confidence
Monoamine reuptake inhibition Adenosine receptor binding Chemical biology probe

Potential Research Applications


Monoamine Transporter Probe in Neuropharmacology

The compound’s structural membership in the 3‑aryloxy‑3‑substituted propanamine class suggests potential utility as a tool compound for studying serotonin and norepinephrine uptake inhibition, provided that future quantitative profiling confirms potency and selectivity against reference standards such as fluoxetine or duloxetine.

Adenosine Receptor Subtype Selectivity Screening

If the compound’s heterocyclic architecture translates into adenosine receptor engagement, it could be screened in radioligand displacement assays against A1, A2A, A2B, and A3 subtypes to identify a selectivity window that might differentiate it from non‑selective adenosine ligands such as caffeine.

Structure-Activity Relationship (SAR) Expansion Library

As a dual‑heterocycle secondary amine, the compound may serve as a starting point for parallel synthesis libraries aimed at exploring the steric and electronic requirements for target engagement, particularly where the 3‑thienylmethyl group imparts conformational constraint relative to benzyl or phenethyl analogs.

Application
Selection Property
Validation Focus
Monoamine transporter probe research
Potency and selectivity against reference standards
In‑house transporter inhibition assays
Adenosine receptor subtype screening
Radioligand displacement profile
Comparative binding assays vs. non‑selective ligands
SAR library starting point
Steric and electronic diversification potential
Target engagement and selectivity assessment
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